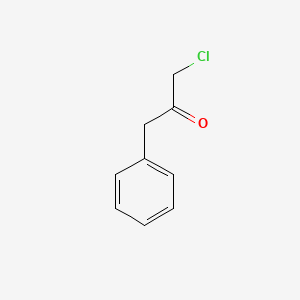
1-Chloro-3-phenylacetone
Cat. No. B1267569
Key on ui cas rn:
937-38-2
M. Wt: 168.62 g/mol
InChI Key: NIOHSOXYJMSVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06599917B1
Procedure details


100 ml of anhydrous diethyl ether was added to 12.4 g of magnesium (used for the synthesis of a Grignard's reagent), to which were then added dropwise a mixture of 45 ml of benzyl bromide and 50 ml of an ether anhydride by using a dropping funnel over 30 minutes in a nitrogen atmosphere in a manner that the solution was mildly refluxed. This diethyl ether solution of benzylmagnesium bromide was added dropwise to a mixture of 40 ml of chloroacetyl chloride, 778 mg of cuprous iodide and 100 ml of tetrahydrofuran by using a dropping funnel over 2 hours in a nitrogen atmosphere such that the system temperature was kept at −60° C. After the addition was completed, the mixture was further stirred for 2.5 hours. Then, an aqueous saturated ammonium chloride solution was added thereto, and the mixture was extracted with ethyl acetate. The organic phase was further washed with brine, dried over anhydrous sodium sulfate and the solvent was removed. The residue was subjected to silica gel column chromatography using 1-3% ethyl acetate/hexane as an eluent for separation and purification, to give 20.4 g of the target compound.



[Compound]
Name
ether anhydride
Quantity
50 mL
Type
reactant
Reaction Step Two


Name
benzylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
cuprous iodide
Quantity
778 mg
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[Mg].[CH2:2](Br)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C([Mg]Br)C1C=CC=CC=1.[Cl:19][CH2:20][C:21](Cl)=[O:22].[Cl-].[NH4+]>O1CCCC1.C(OCC)C>[Cl:19][CH2:20][C:21]([CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[O:22] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
[Compound]
|
Name
|
ether anhydride
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Four
|
Name
|
benzylmagnesium bromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)[Mg]Br
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
[Compound]
|
Name
|
cuprous iodide
|
|
Quantity
|
778 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was further stirred for 2.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
used for the synthesis of a Grignard's reagent), to which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were then added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was mildly refluxed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at −60° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was further washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for separation and purification
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC(=O)CC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

